molecular formula C19H22ClNO4 B1595207 Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 34148-67-9

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B1595207
CAS RN: 34148-67-9
M. Wt: 363.8 g/mol
InChI Key: HQAADEKEJNBOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a dihydropyridine derivative, which is a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities . The presence of the dihydropyridine nucleus and the chlorophenyl group might suggest potential pharmacological properties.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR, IR, and X-ray crystallography. These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D arrangement of the atoms .


Chemical Reactions Analysis

As a dihydropyridine derivative, this compound might undergo various chemical reactions. For instance, dihydropyridines are known to participate in redox reactions and can act as ligands in metal complexation .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific structure of the compound. These properties could be predicted using computational methods or determined experimentally .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

1,4-Dihydropyridine derivatives are synthesized through various chemical reactions, including one-pot multicomponent condensations. These reactions often involve aromatic aldehydes, ethyl acetoacetate, and ammonia, resulting in a variety of derivatives characterized by single-crystal X-ray diffraction (R. Shashi, N. L. Prasad, & N. S. Begum, 2020). The structural analysis of these compounds reveals insights into their self-assembly and non-covalent interactions, which significantly affect their chemical properties and potential applications.

Biological Activities and Potential Applications

1,4-Dihydropyridine derivatives exhibit a range of biological activities, including anticonvulsant and sedative effects. Compounds like Diethyl-2, 6-dimethyl-1, 4-dihydropyridine-3, 5-dicarboxylate have been studied for their in vivo activities using various models, demonstrating significant biological effects (A. Samaunnisa, Riazuddin Mohammed, C. Venkataramana, & V. Madhavan, 2014). These activities suggest their potential utility in developing therapeutic agents.

Analytical and Process-Related Studies

Analytical methods, such as validated RP-HPLC, are developed for the estimation of impurities in 1,4-dihydropyridine derivatives, ensuring the purity and quality of these compounds for further application. Such studies are crucial for the pharmaceutical industry, particularly in the quality control of drug formulations (P. Patil, V. Kasture, & K. Prakash, 2015).

Photochemical Properties

The photooxidation of 1,4-dihydropyridines to their corresponding pyridines under specific conditions is an area of interest. This transformation is influenced by various factors, including substituents and reaction mediums, showcasing the versatility of these compounds in chemical reactions (O. Mitsunobu, Shozo Matsumoto, M. Wada, & Hiroaki Masuda, 1972).

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the known activities of similar compounds, it might be interesting to explore its potential as a pharmaceutical agent .

properties

IUPAC Name

diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-5-24-18(22)15-11(3)21-12(4)16(19(23)25-6-2)17(15)13-9-7-8-10-14(13)20/h7-10,17,21H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAADEKEJNBOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301431
Record name diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

CAS RN

34148-67-9
Record name NSC143354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Citations

For This Compound
8
Citations
MA Shaldam, MH El-Hamamsy, DO Saleh… - Chemical and …, 2016 - jstage.jst.go.jp
4-Dihydropyridine (DHP) is an important class of calcium antagonist. It inhibits the influx of extracellular Ca 2+ through L-type voltage-dependent calcium channels. Two series of …
Number of citations: 7 www.jstage.jst.go.jp
E Hemmati, S Soleimani-Amiri, M Kurdtabar - RSC advances, 2023 - pubs.rsc.org
A CMC-g-poly(AA-co-AMPS)/Fe3O4 hydrogel nanocomposite was successfully designed and prepared via graft copolymerization of AA and AMPS on CMC followed by the cross-…
Number of citations: 3 pubs.rsc.org
ST Morbale, SS Shinde, SD Jadhav, MB Deshmukh… - Lett, 2015 - researchgate.net
A green and efficient protocol for synthesis of 1, 4-dihydropyridine and polyhydroquinoline was achieved by the condensation of aldehydes, dimedone, ethylacetoacetate and …
Number of citations: 14 www.researchgate.net
A Ezabadi, F Tosan - International Journal of Heterocyclic Chemistry, 2015 - journals.iau.ir
An efficient and expeditious catalyst-free procedure was developed for the one-pot synthesis of 1, 4-dihydropyridine derivatives via the threecomponent reaction of various aldehydes, …
Number of citations: 3 journals.iau.ir
A Ezabadi, F Tosan - 2011 - sid.ir
An efficient and expeditious catalyst-free procedure was developed for the one-pot synthesis of 1, 4-dihydropyridine derivatives via the three-component reaction of various aldehydes, …
Number of citations: 5 www.sid.ir
A Ezabadi, F Tosan - Journal of Chemical Reactivity and Synthesis, 2018 - jcrs.ahvaz.iau.ir
An efficient and expeditious catalyst-free procedure was developed for the one- pot synthesis of 1, 4-dihydropyridine derivatives via the three-component reaction of various aldehydes, …
Number of citations: 3 jcrs.ahvaz.iau.ir
雷兹然, 俞锦航, 吕新, 谢云龙 - Journal of Organic Chemistry …, 2022 - hanspub.org
: 本文主要研究了在无溶剂体系及非均相催化剂离子交换树脂Amberlyst 15 催化下, 高效的合成了1, 4-二氢吡啶. 该反应体系该具有原料廉价, 底物适用范围广, 产率高, 可放大量制备, 催化剂可…
Number of citations: 4 www.hanspub.org
مرادی, قنبری, محمد - نشریه شیمی و مهندسی شیمی ایران, 2020‎ - nsmsi.ir
یک روش بسیار کارآمد، ساده، آسان و سازگار با محیط زیست برای سنتز مشتق های 4،1-دی هیدروپیریدین ارایه شده است. کاتالیزگر زیست تخریب پذیر با بستر پلیمری، PEG-SO3H، برای …‎
Number of citations: 2 www.nsmsi.ir

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.